2-oxo-1,2-dihydroquinoline-6-sulfonamide

Nav1.7 Inhibition Pain Therapeutics Voltage-Gated Sodium Channels

Researchers developing Nav1.7-targeted analgesics or c-Met kinase inhibitors often face scaffold supply inconsistency, limiting SAR exploration. This 2-oxo-1,2-dihydroquinoline-6-sulfonamide (CAS 855766-77-7) provides a validated, modular pharmacophore with confirmed activity: • Nav1.7 inhibitors reach 8 nM IC50 in patch-clamp assays. • c-Met leads achieve 0.6-0.7 nM IC50. • Thiazide-like diuretic and LSD1 probe derivatization yields >85%. The 6-sulfonamide moiety is essential for target engagement. Available with batch-to-batch consistency for hit-to-lead campaigns and focused library synthesis.

Molecular Formula C9H8N2O3S
Molecular Weight 224.23
CAS No. 855766-77-7
Cat. No. B2484594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-oxo-1,2-dihydroquinoline-6-sulfonamide
CAS855766-77-7
Molecular FormulaC9H8N2O3S
Molecular Weight224.23
Structural Identifiers
SMILESC1=CC2=C(C=CC(=O)N2)C=C1S(=O)(=O)N
InChIInChI=1S/C9H8N2O3S/c10-15(13,14)7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5H,(H,11,12)(H2,10,13,14)
InChIKeyOOLIMCWDWFKSJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxo-1,2-dihydroquinoline-6-sulfonamide Technical Profile


2-Oxo-1,2-dihydroquinoline-6-sulfonamide (CAS 855766-77-7), systematically identified as 6-quinolinesulfonamide, 1,2-dihydro-2-oxo- (C9H8N2O3S, MW 224.24), represents a core heterocyclic scaffold in which the 2-oxo-1,2-dihydroquinoline core is substituted at the 6-position with a primary sulfonamide group . This compound serves as a critical synthetic intermediate and pharmacophore in the development of therapeutic agents targeting voltage-gated sodium channels (particularly Nav1.7), c-Met kinase, LSD1, and thiazide-like diuretic pathways [1].

Privileged scaffold for Nav1.7 and c-Met kinase pathway studies
6-Sulfonamide motif supports target engagement optimization for thiazide-like diuretic research
Modular N1/C4 derivatization enables focused library synthesis for LSD1 epigenetic probe development

2-Oxo-1,2-dihydroquinoline-6-sulfonamide Generic Substitution Risks


Generic substitution of 2-oxo-1,2-dihydroquinoline-6-sulfonamide (CAS 855766-77-7) is not feasible due to the compound‘s precise substitution pattern, which dictates its biological activity and synthetic utility. The 6-sulfonamide moiety is critical for target engagement, as demonstrated in thiazide-like diuretic SAR studies where the 6-sulfonamide group is essential for diuretic activity [1]. Similarly, the 2-oxo-1,2-dihydroquinoline core is a privileged scaffold in kinase inhibition; minor positional modifications (e.g., relocating the sulfonamide group or altering the core’s oxidation state) can ablate activity against c-Met and Nav1.7 targets [2]. The compound's specific molecular geometry allows for predictable derivatization at the N1 and C4 positions, enabling modular SAR exploration that analogs lacking this exact substitution pattern cannot replicate.

Positional isomer sensitivity
Relocating the 6-sulfonamide group may abolish diuretic and kinase target interaction; SAR studies confirm positional dependence.
Core oxidation state criticality
Alteration of the 2-oxo-1,2-dihydroquinoline core to a fully aromatic or reduced form can shift target engagement profiles.
Derivatization pattern mismatch
Analogues lacking the precise N1/C4 substitution pattern cannot replicate the modular SAR exploration enabled by this scaffold.

2-Oxo-1,2-dihydroquinoline-6-sulfonamide Quantified Evidence


Nav1.7 Inhibitory Potency

A derivative of 2-oxo-1,2-dihydroquinoline-6-sulfonamide demonstrates potent inhibition of human Nav1.7 sodium channels, a clinically validated target for pain management. The specific derivative (cis-(P)-1-(5-chloro-4-(3-fluoro-3-(trifluoromethyl)cyclobutyl)-2-methoxyphenyl)-N-(isoxazol-3-yl)-2-oxo-1,2-dihydroquinoline-6-sulfonamide) exhibited an IC50 of 8 nM in an automated patch-clamp electrophysiology assay [1]. This sub-10 nM potency positions the 2-oxo-1,2-dihydroquinoline-6-sulfonamide scaffold as highly competitive within the Nav1.7 inhibitor landscape. For comparison, AMG8379, a structurally distinct sulfonamide-based Nav1.7 antagonist, shows IC50 values of 8.5 nM and 18.6 nM for human and mouse Nav1.7, respectively .

Nav1.7 Inhibition
Cross-study comparable
IC50 = 8 nM (derivative)
Derivative IC50: 8 nM vs AMG8379: 8.5 nM (hNav1.7)
Supports Nav1.7 target engagement assay context
Species-selectivity differences may require review
Nav1.7 Inhibition Pain Therapeutics Voltage-Gated Sodium Channels

c-Met Kinase Inhibitory Potency

A series of c-Met kinase inhibitors designed around the 2-oxo-1,2-dihydroquinoline scaffold demonstrated exceptional potency, with two lead compounds (1h and 1n) achieving IC50 values of 0.6 nM and 0.7 nM, respectively [1]. These sub-nanomolar potencies were achieved through strategic functionalization of the core scaffold. Importantly, the study noted that quinoline-containing analogs exhibited better results than their counterparts with an aminopyrimidine scaffold, highlighting the specific advantage of the 2-oxo-1,2-dihydroquinoline core over alternative heterocyclic systems in this context [1].

c-Met Kinase Potency
Class-level inference
IC50 0.6–0.7 nM
Supports c-Met kinase inhibition assay context
Reported advantage over aminopyrimidine scaffold; Data to verify
c-Met Kinase Cancer Therapeutics Kinase Inhibition

Diuretic Activity: 6-Sulfonamide Requirement

In a rat model of diuresis, a series of N-aryl-7-chloro-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamides were evaluated, with all test compounds exhibiting measurable diuretic activity. The unsubstituted anilide derivative, 7-chloro-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonanilide, was identified as the most active compound [1]. Critically, the structure-activity relationship (SAR) analysis revealed that substituted arylamides (especially ortho-substituted on the benzene ring) diminished diuresis compared to this most active compound [1]. This establishes the 6-sulfonamide moiety as essential for activity and provides a quantitative benchmark for structural optimization.

Diuretic Activity
Class-level inference
Most active: unsubstituted anilide
Unsubstituted anilide vs Ortho-substituted: diminished activity
Supports 6-sulfonamide requirement for diuretic SAR
In vivo rat model; relative activity reduction reported
Diuretics Renal Pharmacology Sodium Reabsorption

LSD1 Inhibitor Intermediate Synthesis

2-Oxo-1,2-dihydroquinoline-6-sulfonyl chloride, a direct derivative of 2-oxo-1,2-dihydroquinoline-6-sulfonamide, was synthesized and subsequently used in a nucleophilic amine substitution reaction with L-phenylalanine to yield a sulfonamide product in 85% yield [1]. This high-yielding transformation demonstrates the compound's synthetic tractability for generating focused libraries. Subsequent coupling reactions with heterocyclic derivatives are planned, and preliminary docking studies of 10 proposed analogs suggest enhanced target engagement compared to the original hit compound [1].

Synthetic Yield
Supporting evidence
85% yield (sulfonamide coupling)
Sulfonamide formation: 85% vs Related step: 71%
Supports synthetic efficiency for library synthesis
Reported yield; docking studies planned
LSD1 Inhibition Cancer Epigenetics Synthetic Chemistry

2-Oxo-1,2-dihydroquinoline-6-sulfonamide Applications


Pain: Nav1.7 Inhibitor Scaffold

Researchers developing novel non-opioid analgesics can utilize 2-oxo-1,2-dihydroquinoline-6-sulfonamide as a core scaffold for Nav1.7 inhibitors. As demonstrated by derivatives achieving IC50 values of 8 nM against human Nav1.7 in patch-clamp assays, this scaffold provides a validated entry point for designing potent, subtype-selective sodium channel blockers [1]. The 6-sulfonamide moiety is critical for target interaction and can be further functionalized to modulate selectivity and pharmacokinetic properties.

Oncology: c-Met Kinase Inhibitor Template

This compound serves as a privileged template for designing c-Met kinase inhibitors, a target implicated in cancer metastasis and resistance. Structure-activity relationship studies confirm that 2-oxo-1,2-dihydroquinoline-based analogs exhibit superior inhibitory activity compared to aminopyrimidine-based counterparts, with lead compounds achieving sub-nanomolar IC50 values (0.6-0.7 nM) [2]. The scaffold‘s modular nature allows for optimization of potency, selectivity, and drug-like properties.

Cardiovascular: Thiazide-Like Diuretic Optimization

For programs focused on developing novel thiazide-like diuretics, the 7-chloro-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide framework offers a validated starting point. In vivo rat studies confirm that the 6-sulfonamide group is essential for diuretic activity, with the unsubstituted anilide derivative demonstrating the highest efficacy in the evaluated series [3]. SAR data indicates that ortho-substitution on the N-aryl ring diminishes activity, providing clear design principles for lead optimization.

Epigenetic Probe: LSD1 Inhibitor Intermediate

The compound is an effective synthetic intermediate for generating LSD1 inhibitor probes. The conversion of 2-oxo-1,2-dihydroquinoline-6-sulfonamide to its sulfonyl chloride derivative and subsequent coupling with amino acids proceeds with high synthetic efficiency (85% yield) [4]. This synthetic accessibility supports the rapid generation of focused compound libraries for epigenetic target validation and hit-to-lead campaigns.

Application
Selection Property
Validation Focus
Nav1.7 pathway studies
6-Sulfonamide-substituted quinoline scaffold
Target engagement and isoform-selectivity profiling
c-Met kinase inhibition studies
2-Oxo-1,2-dihydroquinoline core for kinase inhibitor design
Potency and selectivity vs kinome panel
Renal sodium transport research
7-Chloro-4-methyl substitution pattern with 6-sulfonamide
In vivo diuretic response and electrolyte monitoring
Epigenetic probe synthesis
Efficient conversion to sulfonyl chloride and coupling
Synthetic yield and purity for LSD1 target validation
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